molecular formula C19H20N4O3S B2758550 6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251624-21-1

6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2758550
CAS RN: 1251624-21-1
M. Wt: 384.45
InChI Key: FPUXUGJXJIDPAD-UHFFFAOYSA-N
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Description

The compound “6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a chemical compound with diverse scientific research applications due to its unique structure and properties. It’s part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .


Synthesis Analysis

These compounds are synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, plays a significant role in the synthesis of condensed pyrimidines .


Molecular Structure Analysis

The molecular structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The pyrazolo[3,4-d]pyrimidine bicycle, which is a key structural fragment of these compounds, has been shown to possess great potential as the basis of pharmacological agents for a range of indications .


Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of these compounds. This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .

Scientific Research Applications

These applications highlight the versatility of AKOS021768229 and its potential impact across diverse scientific disciplines. Further research will refine our understanding and unlock additional applications for this intriguing compound . If you need more information or have any other requests, feel free to ask!

Future Directions

The compound and its derivatives have potential in drug discovery, material science, and catalysis, making it an exciting area of study. The aim of ongoing research is to design and synthesize new pyrazolo[3,4-d]pyrimidine and its derivatives to develop novel CDK2 inhibitors .

properties

IUPAC Name

6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-7-9-22(10-8-12)18(25)16-14-15(21-27-16)17(24)23(19(26)20-14)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUXUGJXJIDPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

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